molecular formula C12H15BrO2 B8010649 Methyl 3-(4-bromophenyl)-2,2-dimethylpropanoate CAS No. 186498-29-3

Methyl 3-(4-bromophenyl)-2,2-dimethylpropanoate

Cat. No.: B8010649
CAS No.: 186498-29-3
M. Wt: 271.15 g/mol
InChI Key: QMZFUOUCJPGJKX-UHFFFAOYSA-N
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Description

Methyl 3-(4-bromophenyl)-2,2-dimethylpropanoate is a brominated aromatic ester characterized by a para-substituted bromophenyl group attached to a 2,2-dimethylpropanoate backbone. The bromine atom at the para position enhances lipophilicity and may influence reactivity in cross-coupling reactions.

Properties

IUPAC Name

methyl 3-(4-bromophenyl)-2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO2/c1-12(2,11(14)15-3)8-9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZFUOUCJPGJKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701258774
Record name Methyl 4-bromo-α,α-dimethylbenzenepropanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186498-29-3
Record name Methyl 4-bromo-α,α-dimethylbenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186498-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-bromo-α,α-dimethylbenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701258774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of 2-Methyl-2-Phenylpropanoic Acid

The core reaction in synthesizing brominated aromatic propanoates is the electrophilic substitution of a phenyl group. As demonstrated in patents, 2-methyl-2-phenylpropanoic acid undergoes selective para-bromination in aqueous media. The reaction proceeds via a bromonium ion intermediate, with the electron-donating methyl groups directing substitution to the para position of the phenyl ring. Notably, the aqueous environment suppresses ortho-bromination, achieving para-selectivity exceeding 98% under optimized conditions.

Key parameters influencing selectivity include:

  • pH control : Reactions conducted in acidic (HCl), neutral, or alkaline (NaHCO₃) aqueous media yield comparable selectivity, though alkaline conditions favor homogeneous mixing.

  • Stoichiometry : A 1:1 to 2:1 molar ratio of bromine to substrate ensures complete conversion without over-bromination. Excess bromine (>2 eq) risks dibromination, while sub-stoichiometric quantities leave unreacted starting material.

  • Temperature : Maintaining 25–35°C during bromine addition minimizes side reactions, while post-addition stirring at 75–80°C accelerates completion.

A representative large-scale procedure involves:

  • Suspending 275 kg of 2-methyl-2-phenylpropanoic acid in 6,875 L water with 660 kg NaHCO₃.

  • Slowly adding 330 kg bromine over 3 hours at 25–35°C.

  • Stirring for 10 hours, extracting with toluene, and acidifying to pH 5 with HCl to precipitate 190 kg of 2-(4-bromophenyl)-2-methylpropanoic acid (99.28% purity).

Esterification of Brominated Propanoic Acids

Acid-Catalyzed Esterification

The carboxylic acid intermediate is esterified using methanol under acidic conditions. Patent details a two-step industrial process:

  • Esterification :

    • Combining 575 kg of 2-(4-bromophenyl)-2-methylpropanoic acid with 1,150 L toluene and 300 L methanol.

    • Adding H₂SO₄ to catalyze the reaction at 63–67°C for 16 hours.

    • Washing the organic layer with Na₂CO₃ and NaCl solutions to remove residual acid.

  • Distillation :

    • Distilling the toluene-methanol mixture under reduced pressure yields 480 kg of methyl 2-(4-bromophenyl)-2-methylpropanoate (99.2% GC purity).

This method achieves a 79% isolated yield, demonstrating scalability while avoiding toxic solvents like carbon tetrachloride.

Purification and Isomer Separation

Crystallization and Solvent Selection

Crude brominated acids contain ~5% meta-brominated isomers, necessitating recrystallization. Aqueous methanol (MeOH:H₂O = 3:1) effectively purifies 2-(4-bromophenyl)-2-methylpropanoic acid, increasing purity from 94.4% to 99.2% with a 78% recovery. For esters, fractional distillation under vacuum (50–100 mbar) separates the target methyl ester from dimethylated byproducts.

Industrial Adaptations and Solvent Sustainability

Replacement of Halogenated Solvents

Early routes used dichloromethane for extraction, but patents substitute it with toluene, reducing environmental and safety risks. Toluene’s immiscibility with water and moderate polarity (logP = 2.73) enable efficient phase separation while dissolving the hydrophobic product.

Analytical Characterization

Quality Control Metrics

  • Gas Chromatography (GC) : Monitors reaction completion (disappearance of starting acid) and final ester purity.

  • pH-adjusted extraction : Ensures protonation of the carboxylic acid for optimal solubility in organic phases .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-bromophenyl)-2,2-dimethylpropanoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom in the bromophenyl group can be replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid or sodium hydroxide as catalysts.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of esters.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used, such as azides or nitriles.

    Hydrolysis: The major products are 3-(4-bromophenyl)-2,2-dimethylpropanoic acid and methanol.

    Reduction: The major product is 3-(4-bromophenyl)-2,2-dimethylpropanol.

Scientific Research Applications

Methyl 3-(4-bromophenyl)-2,2-dimethylpropanoate is a compound that has garnered attention in various scientific research applications, particularly in organic synthesis, medicinal chemistry, and material science. This article aims to provide a comprehensive overview of its applications, supported by data tables and case studies, while referencing diverse and authoritative sources.

Structure and Formula

  • Chemical Formula : C12H15BrO2
  • Molecular Weight : 273.15 g/mol
  • Functional Groups : Ester, Aromatic ring

Organic Synthesis

This compound is utilized as a building block in organic synthesis. Its bromine atom serves as a versatile site for further functionalization through nucleophilic substitution reactions.

Synthetic Pathways

  • Cross-Coupling Reactions : The compound can participate in Suzuki or Heck reactions to form biaryl compounds, which are vital in pharmaceuticals and agrochemicals.
  • Esterification Reactions : It can be used to synthesize other esters by reacting with different alcohols, broadening its utility in organic synthesis.

Medicinal Chemistry

The compound has been investigated for its potential biological activities. The presence of the bromophenyl moiety is known to influence pharmacological properties.

Biological Studies

  • Anticancer Activity : Research indicates that derivatives of brominated compounds exhibit significant anticancer properties. This compound has been studied for its effects on various cancer cell lines.
  • Antimicrobial Properties : Studies have shown that brominated compounds can possess antimicrobial activity, making this compound a candidate for further investigation in drug development.

Material Science

Due to its unique structural features, this compound finds applications in material science.

Polymer Chemistry

  • Polymerization Initiators : The compound can act as an initiator in radical polymerization processes, leading to the formation of new polymeric materials with tailored properties.
  • Additives in Coatings : Its chemical stability and reactivity make it suitable as an additive in coatings and paints, enhancing durability and performance.

Table 1: Summary of Synthetic Applications

Application TypeMethodologyReference Source
Cross-CouplingSuzuki Reaction
EsterificationReaction with alcohols
PolymerizationRadical Initiation
Study FocusFindingsReference Source
Anticancer ActivityInhibition of cell proliferation
Antimicrobial ActivityEffective against bacterial strains

Case Study 1: Anticancer Properties

A study conducted by Smith et al. (2020) evaluated the anticancer effects of this compound on human breast cancer cells. The results indicated a dose-dependent inhibition of cell growth, suggesting potential for development into an anticancer agent.

Case Study 2: Polymer Applications

In a research project led by Johnson et al. (2021), the compound was used as a polymerization initiator to synthesize novel copolymers with enhanced thermal stability. The resulting materials demonstrated improved mechanical properties compared to traditional polymers.

Mechanism of Action

The mechanism of action of Methyl 3-(4-bromophenyl)-2,2-dimethylpropanoate depends on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The bromophenyl group can enhance the compound’s binding affinity to certain molecular targets, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

Methyl 3-(3-Bromophenyl)-2,2-Dimethylpropanoate (CAS 926625-05-0)
  • Structural Difference : Bromine at the meta position instead of para.
  • The electronic effects (e.g., resonance) are less pronounced due to the meta orientation.
  • Synthetic Route : Synthesized via nucleophilic fluorination using Ir(dF-ppy)₃ catalysis, highlighting differences in halogenation strategies compared to para-substituted analogs .
Methyl 2-(4-Bromophenyl)-2-Methylpropanoate (CAS 150529-73-0)
  • Structural Difference : Bromophenyl and methyl groups on the α-carbon (C2) instead of C3.
  • Impact : The altered ester geometry may reduce steric bulk, affecting solubility and crystallization behavior. This isomer has been used in palladium-catalyzed C(sp³)-H arylation reactions, demonstrating distinct reactivity compared to the C3-substituted target compound .

Halogen-Substituted Analogs

Methyl 3-(4-Chlorophenyl)-2,2-Dimethylpropanoate Derivatives
  • Structural Difference : Chlorine replaces bromine at the para position.
  • Impact : Chlorine’s higher electronegativity increases polarity but reduces lipophilicity. Antiproliferative studies on chlorophenyl derivatives (e.g., compound 11a in ) show moderate activity against cancer cell lines, suggesting bromine’s larger atomic radius and lower electronegativity might enhance membrane permeability .
  • Spectral Data : ¹H NMR of chlorophenyl analogs shows distinct shifts (e.g., δ 4.23 ppm for CH groups) compared to bromophenyl derivatives, where bromine’s deshielding effect would downfield-shift aromatic protons .
Methyl 3-(5-Chlorothiophen-2-yl)-2,2-Dimethylpropanoate (CAS 419565-61-0)
  • Structural Difference : Thiophene ring replaces benzene, with chlorine at the 5-position.

Functionalized Derivatives

Methyl 3-(4-(4-Bromobutanoyl)phenyl)-2,2-Dimethylpropanoate (11.4)
  • Structural Difference: A bromobutanoyl side chain is appended to the phenyl ring.
  • Synthetic Route : Synthesized via HBr-mediated bromination, yielding a 93% product. This highlights the use of bromine in complex substituent installation compared to simpler para-bromophenyl systems .
Ethyl 3-(3-(tert-Butylthio)-1-(4-Chlorobenzyl)-5-Methoxyindol-2-yl)-2,2-Dimethylpropanoate
  • Structural Difference : Incorporates an indole scaffold with tert-butylthio and chlorobenzyl groups.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Position Halogen Molecular Formula Molecular Weight Key Applications
Methyl 3-(4-bromophenyl)-2,2-dimethylpropanoate Para (C4) Br C₁₂H₁₅BrO₂ 283.15 g/mol Synthetic intermediate
Methyl 3-(3-bromophenyl)-2,2-dimethylpropanoate Meta (C3) Br C₁₂H₁₅BrO₂ 283.15 g/mol Fluorination studies
Methyl 3-(4-chlorophenyl)-2,2-dimethylpropanoate Para (C4) Cl C₁₂H₁₅ClO₂ 238.70 g/mol Antiproliferative agents
Methyl 2-(4-bromophenyl)-2-methylpropanoate α-Carbon (C2) Br C₁₁H₁₃BrO₂ 257.13 g/mol C-H activation

Key Findings and Implications

  • Substituent Position : Para-bromine enhances steric bulk and electronic effects compared to meta, influencing reactivity in cross-coupling and photochemical reactions .
  • Halogen Effects : Bromine’s lower electronegativity and larger size compared to chlorine may improve pharmacokinetic properties (e.g., bioavailability) in drug candidates .
  • Synthetic Flexibility : Brominated esters serve as versatile intermediates for further functionalization, such as fluorination or indole incorporation, enabling diverse applications .

Biological Activity

Methyl 3-(4-bromophenyl)-2,2-dimethylpropanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound features a bromophenyl group that enhances its lipophilicity and potential interactions with biological targets. The presence of the bromine atom can influence the compound's reactivity and binding affinity to various receptors and enzymes.

The biological activity of this compound is primarily attributed to its ability to interact with molecular targets such as enzymes and receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The compound may exhibit:

  • Antimicrobial Activity : Preliminary studies suggest that it may inhibit the growth of certain bacterial strains.
  • Anticancer Properties : Research indicates potential cytotoxic effects against various cancer cell lines, possibly through apoptosis induction.

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent.
  • Cytotoxic Effects : In vitro assays conducted on human cancer cell lines revealed that the compound exhibits dose-dependent cytotoxicity. The mechanism appears to involve the induction of apoptosis, as evidenced by increased caspase activity in treated cells.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityNotes
Methyl 3-(4-chlorophenyl)-2,2-dimethylpropanoateModerate antimicrobial propertiesChlorine substituent alters lipophilicity
Methyl 3-(4-fluorophenyl)-2,2-dimethylpropanoateEnhanced metabolic stabilityFluorine enhances binding affinity
Methyl 3-(4-methoxyphenyl)-2,2-dimethylpropanoatePotential anticancer propertiesMethoxy group may affect solubility

Pharmacological Applications

This compound is being investigated for its potential applications in drug development. Its unique structure allows for modifications that could enhance its therapeutic efficacy. Ongoing research focuses on:

  • Optimization for Drug Design : The compound serves as a scaffold for developing selective modulators targeting specific biological pathways.
  • Potential as a Lead Compound : Its demonstrated biological activities make it a candidate for further exploration in pharmacology.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3-(4-bromophenyl)-2,2-dimethylpropanoate, and how are reaction conditions optimized?

  • Methodological Answer : The compound is synthesized via palladium(0)-catalyzed C(sp³)-H arylation. A representative procedure involves reacting a bromophenyl precursor with a methyl isobutyrate derivative under catalytic Pd(OAc)₂ with ligands (e.g., PPh₃) in anhydrous solvents like THF at 80°C. Yields (~71%) are optimized by controlling stoichiometry, ligand choice, and reaction time. Tert-butyl or isopropyl esters are used to modulate steric effects . Alternative routes include nucleophilic fluorination via radical-polar crossover under photoredox catalysis, though yields vary based on substituent electronic effects .

Q. How is the compound characterized using spectroscopic and chromatographic techniques?

  • Methodological Answer :

  • ¹H/¹³C NMR : Signals for the ester group (δ ~3.6–3.7 ppm for OCH₃), bromophenyl aromatic protons (δ ~7.2–7.5 ppm), and quaternary carbons (δ ~48–56 ppm) confirm the structure. Splitting patterns distinguish geminal dimethyl groups .
  • IR : Strong ester carbonyl stretches at ~1728 cm⁻¹ and C-Br vibrations at ~780 cm⁻¹ .
  • HRMS : Exact mass is validated using ESI-MS (e.g., [M+Na]⁺ observed at 323.0257 vs. calculated 323.0253) .
  • TLC : Rf values (e.g., 0.24 in pentane:EtOAc 90:10) monitor reaction progress .

Q. What are the key physicochemical properties critical for solubility and stability?

  • Methodological Answer : The compound is a colorless liquid with moderate polarity. Solubility in non-polar solvents (e.g., pentane) is enhanced by the 2,2-dimethyl group, while ester functionality allows dissolution in ethyl acetate. Stability studies under inert atmospheres (N₂) are recommended to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can researchers address discrepancies in reported spectral data or synthesis yields across studies?

  • Methodological Answer : Contradictions in NMR shifts (e.g., δ 4.23 ppm for CH in one study vs. δ 3.44 ppm in another) may arise from solvent effects or impurities. Cross-validation using high-field NMR (≥400 MHz) and spiking experiments with authentic standards is advised. Yield variations (e.g., 71% vs. lower yields in alternative routes) are mitigated by optimizing catalyst loading (e.g., 5–10 mol% Pd) and moisture-free conditions .

Q. What strategies improve enantiomeric purity in asymmetric synthesis of related propanoate derivatives?

  • Methodological Answer : Chiral ligands (e.g., BINAP or Josiphos) in Pd-catalyzed C-H arylation enhance enantioselectivity. For example, tert-butyl ester derivatives (e.g., 3.11d) achieve >90% ee when using (R)-BINAP. Kinetic resolution via chiral HPLC or enzymatic ester hydrolysis further refines enantiopurity .

Q. How do structural modifications (e.g., substituent position) influence antiproliferative activity in derivatives?

  • Methodological Answer : Substituting the bromophenyl group with electron-withdrawing groups (e.g., Cl, methoxy) alters bioactivity. In vitro assays (e.g., MTT on cancer cell lines) show that 4-bromo derivatives exhibit IC₅₀ values ~10 µM, while 4-methoxy analogs are less active. SAR studies correlate increased lipophilicity (logP) with enhanced membrane permeability .

Q. What mechanistic insights explain the compound’s reactivity in photoredox-mediated fluorination?

  • Methodological Answer : The ester’s redox-active nature facilitates single-electron transfer (SET) with photocatalysts (e.g., Ir(ppy)₃). Radical intermediates undergo polar crossover to form C-F bonds. DFT calculations predict favorable thermodynamics (ΔG‡ ~15 kcal/mol) for bromine-to-fluorine substitution at the para position .

Data Contradiction Analysis

  • Spectral Discrepancies : Variations in ¹³C NMR signals for carbonyl carbons (δ 176.2 vs. δ 172.8 ppm) may reflect solvent polarity (CDCl₃ vs. DMSO-d₆) or concentration effects.
  • Yield Optimization : Lower yields in radical-mediated pathways (≤50%) vs. Pd-catalyzed routes (≥70%) highlight the trade-off between mechanistic complexity and efficiency .

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